molecular formula C10H20N2O2 B2847965 Methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate CAS No. 1592376-78-7

Methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate

Cat. No.: B2847965
CAS No.: 1592376-78-7
M. Wt: 200.282
InChI Key: KVBSGZKBTRZISN-UHFFFAOYSA-N
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Description

Methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate typically involves the reaction of N-methylpiperidine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate is unique due to its specific combination of a piperidine ring and a carbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-11-6-4-9(5-7-11)8-12(2)10(13)14-3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBSGZKBTRZISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CN(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1592376-78-7
Record name methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate
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